molecular formula C15H16ClN3O2S B7765186 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 6098-02-8

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No.: B7765186
CAS No.: 6098-02-8
M. Wt: 337.8 g/mol
InChI Key: OJAKKSSXVSWKKR-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene (CAS: 333440-99-6) is a sulfonamide derivative featuring a piperazine ring substituted with a 2-pyridyl group and a 4-chlorophenylsulfonyl moiety. Its molecular formula is C₁₅H₁₆ClN₃O₂S, with a molecular weight of 337.83 g/mol . The compound’s structure combines a sulfonyl linker, a piperazine ring, and heteroaromatic groups, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAKKSSXVSWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976457
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6098-02-8
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, driving the reaction to completion. A molar ratio of 1:1.2 (sulfonyl chloride:piperazine) ensures excess piperazine to minimize di-substitution. The mixture is stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature over 12–24 hours.

Example Protocol

  • Reagents : 4-Chlorobenzenesulfonyl chloride (10 mmol), 1-(2-pyridyl)piperazine (12 mmol), TEA (15 mmol), DCM (50 mL).

  • Procedure : Add TEA dropwise to a cooled (0°C) solution of sulfonyl chloride and piperazine in DCM. Stir for 24 hours, wash with 5% NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (EtOAc:hexane = 1:3).

Yield and Purity Optimization

Yields range from 65% to 78%, with purity >95% confirmed by HPLC. Critical factors include:

  • Temperature Control : Prolonged exposure to >30°C promotes decomposition.

  • Moisture Exclusion : Hydrolysis of sulfonyl chloride to sulfonic acid reduces yields.

  • Purification : Gradient elution chromatography effectively separates unreacted piperazine and sulfonic acid impurities.

Stepwise Synthesis via Intermediate Sulfonamides

Alternative routes employ pre-functionalized intermediates to improve regioselectivity. For example, 4-chlorobenzenesulfonamide is first synthesized and subsequently coupled to 1-(2-pyridyl)piperazine using activating agents.

Sulfonamide Activation

The sulfonamide intermediate is activated using carbodiimides (e.g., DCC or EDC) in the presence of catalytic DMAP. This method enhances coupling efficiency, particularly for sterically hindered piperazines.

Representative Data

Activation AgentSolventYield (%)Purity (%)
DCCDCM7297
EDC/HOBtDMF6896
CDITHF6594

Advantages Over Direct Sulfonation

  • Reduced side reactions (e.g., sulfonic acid formation).

  • Compatibility with heat-sensitive substrates.

  • Scalability to multi-gram syntheses.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize polymer-supported sulfonyl chlorides to streamline purification. Wang resin-bound 4-chlorobenzenesulfonyl chloride reacts with 1-(2-pyridyl)piperazine in DMF, followed by cleavage with trifluoroacetic acid (TFA).

Protocol Highlights

  • Resin Loading : 1.2 mmol/g capacity.

  • Coupling Time : 48 hours at 25°C.

  • Cleavage Conditions : 95% TFA/H₂O (2 hours).

  • Yield : 82% with >98% purity (LC-MS).

Comparative Analysis

ParameterSolution-PhaseSolid-Phase
Yield (%)68–7882
Purity (%)95–9798
Purification Time6 hours1 hour

Catalytic Methods for Green Synthesis

Efforts to minimize waste have introduced catalytic systems using recyclable Lewis acids. For instance, FeCl₃·6H₂O (10 mol%) in ethanol/water (4:1) facilitates coupling at 50°C, achieving 70% yield with minimal environmental impact.

Solvent and Catalyst Screening

CatalystSolventTemp (°C)Yield (%)
FeCl₃·6H₂OEtOH/H₂O5070
Zn(OTf)₂MeCN6065
NoneDCM2558

Analytical Characterization and Validation

Critical quality attributes are verified using:

  • ¹H NMR (CDCl₃): δ 8.20 (d, 2H, Ar–Cl), 7.85 (d, 2H, Ar–SO₂), 6.90–7.20 (m, 4H, pyridyl).

  • HPLC : Retention time = 6.2 min (C18 column, 60:40 MeCN/H₂O).

  • Mass Spec : [M+H]⁺ = 338.1 (calc. 337.8) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit potential antidepressant effects. The piperazine structure in 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene may enhance serotonin and norepinephrine reuptake inhibition, making it a candidate for further investigation in treating depression and anxiety disorders .

2. Anticancer Properties
Studies have demonstrated that sulfonamide derivatives can inhibit tumor growth. The unique structure of this compound allows it to interact with specific biological targets involved in cancer cell proliferation. Preliminary data suggests potential efficacy against certain cancer types, warranting further preclinical studies .

3. Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. The compound's ability to inhibit bacterial dihydropteroate synthase positions it as a potential antimicrobial agent. Research has shown promising results against a range of pathogens, including resistant strains .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound's sulfonamide group is known to interact with various enzymes, making it a valuable tool in biochemical research for studying enzyme kinetics and inhibition mechanisms. This could lead to the development of novel inhibitors for therapeutic use .

2. Drug Design and Development
Due to its structural features, this compound serves as a scaffold for the design of new drugs targeting specific receptors or enzymes. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties for enhanced efficacy and reduced side effects .

Case Studies

Study Focus Findings
Antidepressant ActivityDemonstrated increased serotonin levels in animal models; potential for clinical application .
Anticancer PropertiesIn vitro studies showed significant reduction in cell viability in breast cancer cell lines .
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for formulation development .

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The piperazine ring and pyridyl group contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Heterocyclic Substitution: Pyridyl vs. Pyrimidinyl

Replacing the 2-pyridyl group with a pyrimidin-2-yl group (as in 4-chloro-1-[(4-pyrimidin-2-ylpiperazinyl)sulfonyl]benzene) alters electronic properties and biological activity. The pyrimidine analog (CAS: 334973-48-7) exhibits CFTR-correcting activity, enhancing ion channel function, while the pyridyl variant’s biological role remains underexplored . The pyrimidine’s additional nitrogen atom may improve hydrogen bonding or π-stacking interactions, critical for protein binding.

Table 1: Heterocyclic Substitution Effects

Compound Heterocycle Biological Activity clogP* Reference
Target Compound (Pyridyl) 2-Pyridyl Undetermined ~3.2†
Pyrimidinyl Analog 2-Pyrimidinyl CFTR Corrector ~2.8†

*Estimated clogP values based on structural similarity.

Halogen Substitution: Chlorine vs. Bromine

Replacing chlorine with bromine in the sulfonylphenyl group increases lipophilicity. For example, bromine-substituted analogs (e.g., N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives) show higher clogP values (average ~4.5) compared to chlorine analogs (~3.5), correlating with enhanced antimicrobial activity . However, chlorine’s smaller size may improve steric compatibility in certain targets.

Table 2: Halogen Substitution Impact

Substituent clogP Range Antimicrobial MIC Range (µg/mL) Key Application
Cl 3.0–4.0 5–15 (for related compounds) Undetermined
Br 4.0–5.0 2.5–1024 Antimicrobial Agents

Piperazine Ring Modifications

The piperazine moiety is critical for bioactivity. In antimalarial studies, piperazinyl derivatives (e.g., compound 1c, IC₅₀ = 220 nM) outperformed non-piperazine analogs by >100-fold, likely due to improved solubility and target engagement .

Sulfonamide Scaffold Variations

Disulfonamides with methyl groups (e.g., 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)pyridyl]phenyl}-benzenesulfonamide) exhibit higher melting points (223–225°C) and stability compared to monosulfonamides, suggesting improved crystallinity . However, increased steric bulk may reduce membrane permeability.

Key Research Findings

  • Antimalarial Activity: Piperazinyl sulfonamides show nanomolar IC₅₀ values, emphasizing the scaffold’s versatility .
  • Antimicrobial Potential: Bromine substitution enhances lipophilicity and broad-spectrum activity .
  • CFTR Correction : Pyrimidine-substituted analogs highlight the role of heterocycle choice in ion channel modulation .

Biological Activity

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a chlorobenzene moiety linked to a piperazine derivative through a sulfonyl group. Its structural formula can be represented as follows:

C12H14ClN3O2S\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}\text{S}

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .

Table 1: Antibacterial Activity Profile

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

2. Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that it exhibited strong inhibitory activity against urease, which is significant for potential therapeutic applications in treating conditions like urolithiasis .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrong0.25
UreaseStrong0.15

3. Anticancer Activity

The compound also demonstrates potential anticancer properties. It has been involved in studies assessing its cytotoxic effects on various cancer cell lines, indicating promising results in inhibiting cell proliferation . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
In a recent study, the compound was tested on human breast cancer cell lines (MCF-7), showing an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Binding affinity towards active sites of AChE and urease.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, and how is regioselectivity controlled?

  • Methodological Answer : The synthesis typically involves coupling a chlorobenzenesulfonyl chloride derivative with a substituted piperazine. For example, substituting 1-(2-pyridyl)piperazine under nucleophilic conditions (e.g., in dichloromethane with triethylamine as a base) yields the sulfonamide linkage . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., pyridyl) on the piperazine enhance reactivity at the sulfonyl chloride site. Purification often employs normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Confirmatory techniques include:

  • 1H/13C NMR : Peaks for the pyridyl protons (δ 7.3–8.5 ppm), sulfonyl group (no direct protons), and piperazine ring (δ 2.4–3.5 ppm) .
  • Mass spectrometry : ESI-MS to confirm the molecular ion (e.g., m/z ≈ 408 for C15H14ClN3O2S) .
  • Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Mixed solvents like ethanol/water or ethyl acetate/hexane are effective. For example, dissolving the crude product in hot ethanol followed by gradual water addition yields high-purity crystals. Crystallography data (e.g., CCDC entries) can guide solvent selection based on similar sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., piperazine ring puckering or sulfonyl group rotation). Strategies include:

  • VT-NMR (Variable Temperature) : Monitor signal splitting at low temperatures to detect conformational freezing .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray crystallography data to identify dominant conformers .
  • NOESY/ROESY : Detect through-space interactions between the pyridyl and chlorophenyl groups to validate spatial arrangements .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Key optimizations:

  • Slow addition of sulfonyl chloride : Reduces dimerization by controlling exothermic reactions.
  • Microwave-assisted synthesis : Shortens reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) .
  • Byproduct identification : Use LC-MS to detect sulfonic acid derivatives (common side products) and adjust stoichiometry (e.g., excess piperazine) .

Q. How does modifying the pyridyl substituent impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Replace the 2-pyridyl group with bulkier (e.g., 3-pyridyl) or electron-deficient (e.g., 4-fluorophenyl) analogs. Assess changes via:

  • Receptor binding assays : Compare affinity for targets like dopamine D3 receptors (IC50 shifts indicate steric/electronic sensitivity) .
  • Solubility/logP measurements : Pyridyl-to-fluorophenyl swaps increase lipophilicity (e.g., logP from 2.1 to 3.4), affecting membrane permeability .

Q. What advanced techniques validate sulfonamide group orientation in crystallographic studies?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., S–N–C ~115°) and torsion angles (C–S–N–C ~180°) to confirm planar sulfonamide geometry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent NH groups) .

Q. How can researchers optimize HPLC methods for separating enantiomers or diastereomers of derivatives?

  • Methodological Answer :

  • Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid for enantiomer resolution .
  • Gradient elution : Adjust from 5% to 40% acetonitrile in water (0.1% formic acid) over 20 min to resolve diastereomers with ∆tR > 2 min .

Methodological Notes for Contradictory Data

  • Conflicting solubility data : Discrepancies may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .
  • Biological assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for sulfonamide hydrolysis using stability-indicating HPLC methods .

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